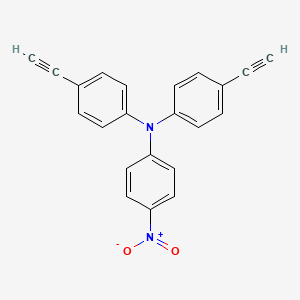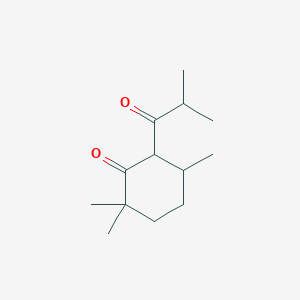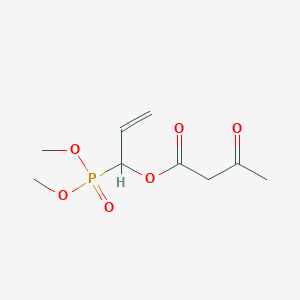
Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester is a chemical compound with a complex structure that includes a butanoic acid backbone, an oxo group, and a dimethoxyphosphinyl group attached to a propenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester typically involves the esterification of 3-oxobutanoic acid with a suitable alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts for substitution: Acid or base catalysts depending on the specific reaction
Major Products
The major products formed from these reactions include various substituted butanoic acids, alcohols, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It serves as a model compound to understand the behavior of similar esters in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. Additionally, its oxo group can participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester
- Butanoic acid, 3-oxo-, propyl ester
- Butanoic acid, 3-oxo-, 1-methylpropyl ester
Uniqueness
Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester is unique due to the presence of the dimethoxyphosphinyl group, which imparts distinct chemical properties and reactivity. This group can influence the compound’s solubility, stability, and reactivity, making it different from other similar esters.
Properties
CAS No. |
820233-19-0 |
|---|---|
Molecular Formula |
C9H15O6P |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
1-dimethoxyphosphorylprop-2-enyl 3-oxobutanoate |
InChI |
InChI=1S/C9H15O6P/c1-5-9(16(12,13-3)14-4)15-8(11)6-7(2)10/h5,9H,1,6H2,2-4H3 |
InChI Key |
ORGUGGKRMYHKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC(C=C)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


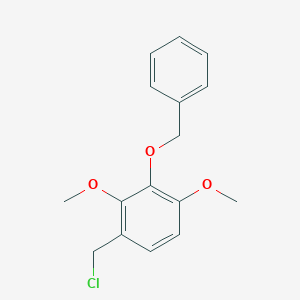
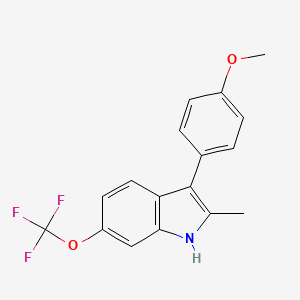
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)
![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
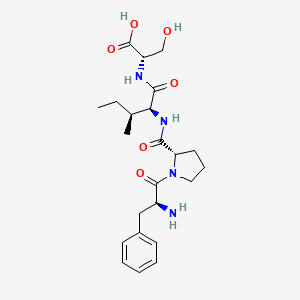
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
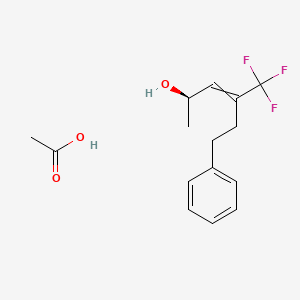
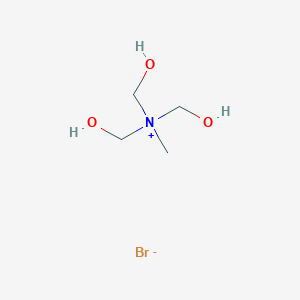
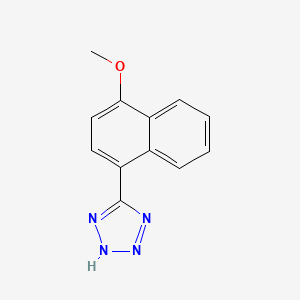
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
